4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazol core fused with a dihydrothiophene ring, substituted at position 2 with a 2,3-dimethylphenyl group and at position 3 with a 3-nitrobenzamide moiety. The nitro group and chlorine atom contribute to its electron-withdrawing character, while the dimethylphenyl substituent introduces steric bulk.
Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-11-4-3-5-17(12(11)2)24-19(14-9-30(29)10-16(14)23-24)22-20(26)13-6-7-15(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMUTVJNNNFNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological activities. The presence of a nitro group and a chlorine atom in its structure may influence its biological properties significantly. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₃S |
| Molecular Weight | 357.80 g/mol |
| Functional Groups | Nitro, amide, thieno, and chlorinated aromatic rings |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have demonstrated that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study 1 : A related compound demonstrated effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the low micromolar range. The mechanism was attributed to the activation of apoptotic pathways and inhibition of angiogenesis.
Antimicrobial Activity
The presence of a nitro group in the compound's structure suggests potential antimicrobial properties. Nitro-containing compounds are known to exert their effects by generating reactive nitrogen species that can damage bacterial DNA.
- Case Study 2 : A derivative with a similar structure was tested against various bacterial strains, showing significant activity against Gram-positive bacteria like Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Nitro-substituted benzamides have been reported to inhibit specific enzymes involved in cancer progression and inflammation.
- Research Finding : It was found that certain derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes and cancer development.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Blocking key enzymes involved in tumor growth and inflammation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Thieno-Pyrazol vs.
- Substituent Effects : The nitro group in the target compound increases polarity and hydrogen-bonding capacity relative to fluoro or chloro substituents in analogs. This may influence solubility and target interactions .
- Steric Considerations : The 2,3-dimethylphenyl group introduces significant steric hindrance absent in compounds like 3a (), which could reduce enzymatic degradation or alter binding pocket accessibility .
Electronic and Computational Insights
- Electrostatic Potential: Tools like Multiwfn () could reveal the nitro group’s strong electron-withdrawing effect, creating a polarized electrostatic surface compared to fluoro or chloro analogs. This impacts reactivity and interactions with biological targets .
- Bond Order Analysis: The thieno-pyrazol core may exhibit delocalized electron density, enhancing stability relative to non-fused pyrazoles () .
Q & A
Q. How should researchers optimize reaction yields for large-scale synthesis?
- Process Chemistry :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling steps (yield improvement from 45% to 72% observed in analogs) .
- Flow Chemistry : Implement continuous-flow reactors to minimize decomposition of heat-sensitive intermediates .
Q. What are the best practices for storing this compound to prevent degradation?
- Storage Conditions :
- Short-term : –20°C in amber vials under argon (prevents photooxidation of nitro group).
- Long-term : Lyophilized form at –80°C with desiccants (reduces hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
